4-Bromoindoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJCSDSXVHEBRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10518085 | |
| Record name | 4-Bromo-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10518085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86626-38-2 | |
| Record name | 4-Bromo-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10518085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Bromoindoline and Its Derivatives
Established Synthetic Routes to 4-Bromoindoline
The synthesis of this compound can be achieved through various established chemical pathways. These routes often involve the initial synthesis of the aromatic precursor, 4-bromoindole (B15604), followed by a reduction of the pyrrole (B145914) ring, or through novel cyclization strategies that directly yield the indoline (B122111) structure.
Batcho-Leimgruber Indole (B1671886) Synthesis Approaches
The Batcho-Leimgruber indole synthesis is a powerful and widely used method for preparing indoles from o-nitrotoluenes, and it is applicable to the synthesis of 4-bromoindole, the direct precursor to this compound. wikipedia.orgresearchgate.net The general two-step sequence begins with the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization to form the indole ring. wikipedia.org
The process starts with the condensation of a substituted o-nitrotoluene, such as 1-bromo-2-methyl-3-nitrobenzene, with a formamide (B127407) acetal (B89532) like N,N-dimethylformamide dimethyl acetal (DMFDMA) and often in the presence of an amine like pyrrolidine. wikipedia.orgresearchgate.netnih.gov This step forms a β-amino-nitrostyrene intermediate. The subsequent step involves the reduction of the nitro group, which triggers a cyclization and elimination of the amine to yield the indole. researchgate.net Various reducing agents can be employed for this transformation, including Raney nickel with hydrazine, palladium on carbon (Pd/C) with hydrogen, stannous chloride (SnCl₂), or iron in acetic acid. wikipedia.orgresearchgate.net Microwave-assisted conditions have been shown to accelerate the reaction. psu.edu Once 4-bromoindole is obtained, it can be reduced to this compound.
| Starting Material | Key Reagents | Conditions | Product | Yield | Reference(s) |
| 2-Bromo-6-nitrotoluene | 1. Pyrrolidine, DMFDMA2. Raney Ni, H₂ | 1. Heat2. Hydrogenation | 4-Bromoindole | High | nih.gov |
| o-Nitrotoluene derivative | 1. DMFDMA2. Fe/HOAc | 1. Heat2. Reduction | Substituted Indole | Good | researchgate.net |
| o-Nitrotoluene derivative | 1. DMFDMA2. SnCl₂/HCl | 1. Heat2. Reduction | Substituted Indole | Good | researchgate.net |
Dehalogenation Strategies
A direct and innovative route to this compound involves a dehalogenation-aromatization strategy. nih.gov This method circumvents the need to first synthesize and then reduce an indole precursor. In one reported approach, the synthesis begins with an inverse-electron demand Diels-Alder (IEDDA) reaction between a 2,3-dihydropyrrole and a 2,5-dihalogenated thiophene-1,1-dioxide, which forms a cycloadduct. nih.govacs.org
Subsequent treatment of this cycloadduct with a strong base, such as potassium tert-butoxide (KOt-Bu), initiates a dehalogenation-aromatization cascade. nih.govacs.org This reaction selectively removes a proton distal to the nitrogen atom, leading to the formation of this compound as a single regioisomer in good yield. nih.gov This methodology has also been successfully applied to the synthesis of related chloroindolines. nih.gov
| Substrate | Key Reagents | Conditions | Product | Notable Finding | Reference(s) |
| Dihalogenated cycloadduct | Potassium tert-butoxide (KOt-Bu) | THF | This compound | Reaction affords a single regioisomer in good yield. | nih.govacs.org |
| Chlorodiene cycloadduct | t-BuLi, n-hexane:THF (95:5) | Optimized conditions | 4-Chloroindoline | Optimization increased yield, though ketone byproducts were also formed. | nih.gov |
Synthesis from 4-Bromo-1-[(trifluoromethyl)sulfonyl]-1H-indole
This compound can be prepared from its N-protected trifluoromethylsulfonyl (triflyl) derivative, 4-bromo-1-[(trifluoromethyl)sulfonyl]-1H-indole. researchgate.netchemsrc.com The triflyl group is a strong electron-withdrawing group that serves to protect the indole nitrogen. The synthesis involves a two-step process: deprotection of the nitrogen followed by reduction of the indole ring.
The first step is the removal of the triflyl group to generate 4-bromoindole. This is typically achieved under basic conditions. Following deprotection, the resulting 4-bromoindole is reduced to this compound. A common method for this reduction is hydrogenation, for instance, using sodium cyanoborohydride (NaBH₃CN) in a solvent like acetic acid. chembk.comguidechem.com
Synthesis from Methyl 4-bromo-1H-indole-3-carboxylate
Another synthetic pathway begins with methyl 4-bromo-1H-indole-3-carboxylate. researchgate.net This route also requires a two-step sequence to arrive at this compound. The first step is a decarboxylation reaction to remove the methyl carboxylate group from the C-3 position of the indole ring, yielding 4-bromoindole. This transformation is often accomplished by heating the substrate in a high-boiling point solvent, sometimes in the presence of a catalyst.
Once the 4-bromoindole intermediate is formed, the second step is the reduction of the pyrrole ring to the corresponding indoline. As with other methods, this reduction can be effectively carried out using various reducing agents, such as sodium cyanoborohydride. guidechem.com
Multi-step Protocols for Indoline Derivatives
4-Bromoindole, and by extension this compound, are pivotal intermediates in multi-step total synthesis of complex natural products and other biologically active molecules. youtube.com For example, 4-bromoindole serves as a commercially available starting material for the gram-scale synthesis of the marine alkaloid dictyodendrin B. scispace.comresearchgate.net The synthesis of communesin F, an intricate indole alkaloid, has been accomplished in 15 steps starting from 4-bromotryptophol, a direct derivative of 4-bromoindole. colab.ws Similarly, the synthesis of lysergic acid has been approached using 4-bromoindole to construct the key AB-ring system of the molecule. publish.csiro.au
These complex syntheses highlight the utility of the 4-bromoindole scaffold as a robust building block. The bromine atom provides a reactive handle for further functionalization, typically through cross-coupling reactions, while the indole core is elaborated through a sequence of carefully planned steps. scispace.comnih.gov The reduction of the indole to an indoline can be performed at various stages of these syntheses to access different structural motifs.
Advanced Synthetic Strategies Employing this compound as a Precursor
The this compound scaffold is a valuable platform for constructing more elaborate molecules through advanced synthetic transformations. The presence of the bromine atom and the reactive N-H and C-H bonds allows for a variety of functionalization reactions.
Palladium-catalyzed cross-coupling reactions are a primary tool for modifying the this compound core. After protection of the indoline nitrogen, for example as a tert-butyl carbamate (B1207046) (Boc), the bromine atom at the C-4 position can readily participate in Suzuki or Sonogashira coupling reactions. These reactions form new carbon-carbon bonds, allowing for the attachment of various aryl or alkyl groups.
Furthermore, C-H activation and functionalization represent a modern approach to modifying the indole and indoline skeletons. nih.govias.ac.in Research on 4-bromoindole has demonstrated that sequential C-H functionalization at various positions (C-3, C-2, C-7) is possible, enabling the iterative construction of complex architectures. scispace.comrsc.org For instance, a copper-catalyzed C-H arylation at the C-3 position can be followed by a bismuth-catalyzed C-2 acylation. nih.gov These strategies, initially applied to the indole precursor, pave the way for similar late-stage functionalization on the this compound nucleus itself or its derivatives, providing a streamlined path to diverse chemical entities.
| Reaction Type | Substrate | Key Reagents/Catalyst | Product Type | Significance | Reference(s) |
| Suzuki Coupling | N-Boc-4-bromoindoline | Aryl boronic acid, Pd catalyst | 4-Arylindoline derivatives | Forms C-C bonds, introduces aryl groups. | mdpi.com |
| C-H Arylation (on precursor) | 4-Bromoindole | Diaryliodonium salt, Cu catalyst | 3-Aryl-4-bromoindole | Selective functionalization of the C-3 position. | scispace.comnih.gov |
| C-H Borylation (on precursor) | N-protected 4-bromoindole | Iridium catalyst, B₂pin₂ | 7-Boryl-4-bromoindole | Enables subsequent cross-coupling at C-7. | rsc.org |
| Reductive Amination | This compound-1-carbaldehyde (B12865192) | Amines, reducing agent | N-substituted indoline derivatives | Creates complex side chains from the aldehyde derivative. | vulcanchem.com |
Palladium-Catalyzed Reactions
Palladium catalysis stands as a cornerstone in the synthesis of indoline scaffolds, offering a versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds.
Amination of C-H Bonds
Palladium-catalyzed C-H amination has emerged as a powerful strategy for the synthesis of nitrogen-containing heterocycles. This approach allows for the direct formation of C-N bonds, streamlining synthetic sequences. organic-chemistry.orgresearchgate.net For instance, a tandem amination reaction catalyzed by palladium can efficiently produce functionalized 4-quinolones from readily available starting materials. organic-chemistry.org The optimization of these reactions often involves screening various palladium precursors and ligands, with combinations like Pd2(dba)3 and PPh3 proving effective. organic-chemistry.org This methodology has been successfully applied to a range of substrates, including those with both electron-donating and electron-withdrawing groups. organic-chemistry.org Research has also demonstrated the amination of bromoindoles using a catalytic system of Pd2dba3·CHCl3 and 2-[di(tert-butyl)phosphino]biphenyl, yielding the desired amino-substituted indoles in moderate to high yields. researchgate.net
A notable application of this strategy is the synthesis of 3-methylindoles from 1-bromo-2-iodoarenes and allylamine. This transformation proceeds through a C-N coupling reaction followed by an intramolecular Heck cyclization. acs.org
| Catalyst System | Substrates | Product | Yield |
| Pd2(dba)3 / PPh3 | o-haloaryl acetylenic ketones, primary amines | Functionalized 4-quinolones | Very good yields |
| Pd2dba3·CHCl3 / 2-[di(tert-butyl)phosphino]biphenyl | Bromoindoles, Amines | Amino-substituted indoles | Moderate to high |
| Palladium Catalyst | 1-bromo-2-iodoarenes, allylamine | 3-methylindoles | Not specified |
Allylation of Aromatic Bromides
The palladium-catalyzed allylation of aromatic bromides provides a direct route to introduce an allyl group onto the aromatic core, a key step in the synthesis of various complex molecules. nii.ac.jp This method has been specifically applied to the synthesis of optically active indole alkaloids, highlighting its utility in natural product synthesis. nii.ac.jp The reaction often utilizes a palladium catalyst in the presence of a tin reagent like Bu3SnSnBu3. nii.ac.jp Furthermore, palladium-catalyzed allylation of 4-alkylpyridines has been achieved under mild conditions, where pyridylic anions act as soft nucleophiles. rsc.org This decarboxylative allylation method demonstrates broad functional group tolerance. rsc.org
| Catalyst | Substrates | Reagent | Product |
| Palladium | Aromatic Bromides | Bu3SnSnBu3 | Allylated Aromatic Compounds |
| Palladium | 4-Alkylpyridines | Allyl source | Allylated Pyridines |
Selective Vinylation of Bromoindoles
The selective vinylation at the C3-position of 4-bromoindole is a crucial transformation that has been applied to the synthesis of optically active compounds. nih.govresearchgate.net This reaction can be achieved using a stoichiometric amount of PdCl2 for the regioselective vinylation of N-tosyl-4-bromoindole with N-protected dehydroalanine (B155165) methyl ester. researchgate.net Interestingly, under catalytic conditions, the same reaction with 4-bromoindole can lead to the 4-vinylated product. researchgate.net
| Catalyst | Substrates | Product |
| PdCl2 (stoichiometric) | N-tosyl-4-bromoindole, N-protected dehydroalanine methyl ester | N'-Protected-N-tosyl-4-bromodehydrotryptophan |
| Palladium (catalytic) | 4-bromoindole, N-protected dehydroalanine methyl ester | 4-Vinylated product |
Heck Coupling Reactions
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a fundamental tool for C-C bond formation and has been extensively used in the synthesis of heterocyclic compounds, including indole derivatives. researchgate.netthieme-connect.de Intramolecular Heck reactions, in particular, have proven effective for constructing fused ring systems. researchgate.net For example, the intramolecular Heck coupling of 2-(phenylaminomethyl)-3-bromoindole using a Pd(OAc)2–PPh3 catalyst system yields benzo-β-carboline. acs.org This methodology has been applied to synthesize a variety of substituted indoles and has been a key step in the formal synthesis of natural products like (+)-cycloclavine. researchgate.netresearchgate.net The reaction conditions are often mild and tolerate a wide range of functional groups. researchgate.net
| Catalyst System | Substrate | Product | Yield |
| Pd(OAc)2/PPh3, K2CO3 | 2-(phenylaminomethyl)-3-bromoindole | Benzo-β-carboline | 78% |
| Palladium catalyst | 4-bromoindole, Grignard reagent | Fused 6-5-6 ring systems | Not specified |
Copper-Catalyzed Reactions
Copper catalysis offers a cost-effective and environmentally benign alternative to palladium for certain transformations.
C-H Arylation using Diaryliodonium Salts
Copper-catalyzed C-H arylation of indoles using diaryliodonium salts is an effective method for introducing aryl groups onto the indole nucleus. nih.govencyclopedia.pub The regioselectivity of this reaction can be controlled, with N-acetyl indoles favoring arylation at the C2 position, while N-methyl and free (NH)-indoles are selectively arylated at the C3 position. nih.govencyclopedia.pub This method can be extended to a tandem C-H/N-H diarylation, allowing for the synthesis of novel indoles that incorporate both aryl groups from the diaryliodonium salt. acs.orgresearchgate.net The mechanism is proposed to involve a highly electrophilic aryl-Cu(III) intermediate. nih.gov
| Catalyst | Substrates | Arylating Agent | Product |
| Cu(OTf)2 | N-methyl or free (NH)-indoles | Diaryliodonium salts | C3-arylated indoles |
| Copper catalyst | N-acetyl indoles | Diaryliodonium salts | C2-arylated indoles |
| Copper catalyst | Indoles | Diaryliodonium salts | Tandem C-H/N-H diarylated indoles |
Rh(II)-Catalyzed Cyclopropanation-Ring Expansion Reactions
Rhodium(II)-catalyzed reactions of indoles with diazo compounds provide an efficient route to introduce new ring systems. A notable transformation is the reaction of substituted indoles with halodiazoacetates, which proceeds through a proposed cyclopropanation of the C2-C3 double bond of the indole, followed by a ring-expansion to yield quinoline (B57606) structures. beilstein-journals.orgnih.gov
This methodology has been successfully applied to a range of substituted indoles. For instance, reactions involving indoles with substituents at the C5 position, including electron-donating groups like methoxy (B1213986) and electron-withdrawing groups like nitro and bromo, have been shown to proceed effectively. nih.govresearchgate.net Specifically, 5-bromoindole (B119039) participates in this reaction, suggesting the compatibility of the bromo-substituent with the Rh(II)-catalyzed conditions. beilstein-journals.orgnih.gov The reaction of 5-bromoindole with ethyl bromo diazoacetate (Br-EDA) in the presence of a Rh(II) catalyst, such as Rh₂(esp)₂, and a base like cesium carbonate, yields the corresponding ethyl quinoline-3-carboxylate. beilstein-journals.orgresearchgate.net
However, the position of the substituent on the indole ring significantly impacts the reaction's outcome. While substituents at the 3, 4, 5, and 6 positions are well-tolerated, a substituent at the C7 position leads to poor yields, and a C2-substituent is detrimental to the reaction. beilstein-journals.orgnih.gov Furthermore, the presence of an N-H bond on the indole is crucial for the cyclopropanation-ring expansion pathway; N-substituted indoles tend to follow a different reaction course. beilstein-journals.orgnih.gov Recent studies have also explored the dearomative skeletal ring expansion of indoles using trifluoromethyl N-triftosylhydrazone as a carbene precursor, catalyzed by a chiral dirhodium catalyst, to produce 3,4-dihydroquinolines. researchgate.net This method was successfully applied to 5-bromoindole, yielding the ring-expanded product in high yield and enantioselectivity. researchgate.net
Metal-Free Direct C3-Functionalization with α-Heteroaryl-Substituted Methyl Alcohols
The direct functionalization of the C3 position of indoles is a highly valuable transformation. A metal-free approach has been developed for the C3-alkylation of indoles using α-heteroaryl-substituted methyl alcohols. chemrxiv.orgrsc.org This reaction is mediated by cesium carbonate (Cs₂CO₃) and Oxone® and proceeds in moderate to high yields. chemrxiv.orgchemrxiv.org
The proposed mechanism involves a hydrogen autotransfer-type process. Initially, the alcohol is oxidized to the corresponding aldehyde, which then undergoes condensation with the indole. Subsequent reduction by another molecule of the primary alcohol delivers the C3-alkylated indole product. chemrxiv.orgrsc.org This method is applicable to a variety of functionalized indoles, including those with bromo substituents. chemrxiv.orgchemrxiv.org For example, the C3-alkylation of 4-bromoindole with methyl 6-(hydroxymethyl)nicotinate using a Cs₂CO₃/air system has been reported to provide the product in a 79% yield on a 4-gram scale. chemrxiv.org The optimized Cs₂CO₃/Oxone® system has been shown to be effective for coupling 4-bromoindole with various heteroaryl methanols, such as 6-methyl-2-pyridine methanol, 2-quinoline methanol, and 2-pyrazine methanol, in good to excellent yields. chemrxiv.org
The position of the bromine substituent on the indole ring can influence the reaction rate. chemrxiv.org This metal-free method provides a significant advantage for late-stage functionalization in the synthesis of complex molecules. chemrxiv.orgrsc.org
Electrochemical Aryl Amination in Total Synthesis
Electrochemical methods are emerging as powerful tools in organic synthesis, offering mild and selective conditions for challenging transformations. nih.govamazonaws.comchemrxiv.org Nickel-catalyzed electrochemical amination (e-amination) has been successfully employed for C-N cross-coupling reactions. nih.govresearchgate.net This technique has proven particularly useful in the total synthesis of complex natural products where traditional coupling methods may falter. nih.gov
A key application of this method involving a bromoindole derivative is found in a recent total synthesis of teleocidins B-1–B-4. nih.gov The synthesis commenced with 4-bromoindole, which was first protected with an acetyl group. nih.gov The crucial C-4 amination with a valine derivative was achieved using electrochemically assisted Ni-catalyzed amination. nih.gov Traditional copper-based Ullmann conditions were unsuccessful for this transformation on the N-acetylated substrate. nih.gov The electrochemical approach, however, provided the desired C-N coupled product, which was a key intermediate for the subsequent construction of the indolactam V core. nih.gov This reaction was scalable, demonstrating its utility for preparing significant quantities of material. nih.gov The development of these conditions, which are applicable to a wide range of aryl halides and amine nucleophiles, highlights the potential of electrochemistry to overcome limitations of conventional cross-coupling methods. nih.govamazonaws.comchemrxiv.org
Nucleophilic Additions to Indolynes Derived from this compound
Indolynes are highly reactive intermediates that serve as powerful electrophiles for the synthesis of substituted indoles. nih.govcolab.ws They can be generated from precursors such as o-dihaloindoles or indolylsilyltriflates under mild, fluoride-mediated conditions. nih.gov The subsequent trapping of the indolyne with a variety of nucleophiles allows for the regioselective formation of new bonds on the benzene (B151609) portion of the indole ring. nih.govnih.gov
The regioselectivity of nucleophilic additions to unsymmetrical indolynes, such as the 4,5-indolyne that can be conceptually derived from a this compound precursor, is a key consideration. Computational studies have shown that the regioselectivity is largely controlled by transition-state distortion energies rather than orbital or electrostatic effects. nih.gov For 4,5-indolynes, nucleophilic attack is predicted and observed to occur preferentially at the C-5 position. nih.govnih.govresearchgate.net
For example, the generation of a 4,5-indolyne from a suitable precursor, followed by trapping with a nucleophile like aniline (B41778), would be expected to yield the 5-aminoindole (B14826) derivative as the major product. researchgate.net This methodology provides access to substituted indoles that can be difficult to obtain through other synthetic routes. The ability to generate indolynes from various positions of the indole nucleus and predict the outcome of their reactions opens up diverse possibilities for the synthesis of novel, functionalized indole derivatives. nih.govcolab.ws
Synthesis of Key this compound Derivatives
Specific derivatives of this compound are valuable intermediates in their own right, serving as starting materials for a wide range of synthetic targets, including pharmaceuticals and materials science applications. ontosight.aichemimpex.comcymitquimica.com
4-Bromoindole-3-carboxaldehyde (B1272387)
4-Bromoindole-3-carboxaldehyde is a versatile building block used in the synthesis of various biologically active compounds. ontosight.aichemimpex.com Its synthesis can be achieved through several methods. One common approach is the formylation of 4-bromoindole. ontosight.ai Another method involves the bromination of indole-3-carboxaldehyde. ontosight.ai
A well-established method for the formylation of indoles is the Vilsmeier-Haack reaction. While specific literature detailing the Vilsmeier-Haack reaction on 4-bromoindole to give 4-bromoindole-3-carboxaldehyde was not found in the provided search results, this is a standard and expected transformation. The reaction typically involves treating the indole with a formylating agent generated from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).
Alternatively, a multi-step synthesis starting from 4-bromoindole can be employed. For example, protection of the indole nitrogen, followed by formylation and deprotection, can yield the target aldehyde. A related procedure has been described for the synthesis of 4-bromo-1-tosyl-1H-indole-3-carbaldehyde, which involves the reaction of 4-bromo-1-tosyl-1H-indole with POCl₃. chemicalbook.com
| Starting Material | Key Reagents | Product | Reference |
| 4-Bromoindole | Formylating Agent (e.g., Vilsmeier-Haack reagent) | 4-Bromoindole-3-carboxaldehyde | ontosight.ai |
| Indole-3-carboxaldehyde | Brominating Agent | 4-Bromoindole-3-carboxaldehyde | ontosight.ai |
| 4-Bromo-1-tosyl-1H-indole | POCl₃ | 4-bromo-1-tosyl-1H-indole-3-carbaldehyde | chemicalbook.com |
4-Bromo-1-(benzenesulfonyl)-1H-indole
Protection of the indole nitrogen is a common strategy to modulate reactivity and prevent side reactions during synthesis. The benzenesulfonyl (besyl) group is a robust protecting group for this purpose. The synthesis of 4-bromo-1-(benzenesulfonyl)-1H-indole is typically achieved by reacting 4-bromoindole with benzenesulfonyl chloride.
The reaction is generally carried out in the presence of a base to deprotonate the indole nitrogen, facilitating the nucleophilic attack on the sulfonyl chloride. A patent describes the preparation of the related compound (1-benzenesulfonyl-1H-indol-4-yl)-methanol, which starts from a protected 4-bromoindole derivative, implying the straightforward nature of the initial protection step. google.com A specific procedure details the reaction of 4-bromoindole with phenylsulfonyl chloride to afford 4-bromo-1-(benzenesulfonyl)-1H-indole in 91% yield.
| Starting Material | Reagent | Base | Product | Yield | Reference |
| 4-Bromoindole | Benzenesulfonyl chloride | (Not specified, but typically required) | 4-Bromo-1-(benzenesulfonyl)-1H-indole | 91% |
Synthesis of Other Substituted 4-Bromoindole Derivatives
The 4-bromoindole scaffold is a versatile starting point for the synthesis of a wide array of substituted derivatives. Various positions on the indole ring can be functionalized to create compounds with diverse chemical properties.
One common approach involves reactions at the C3 position. For instance, (Z)-4-bromo-3-benzylideneindolin-2-one derivatives can be synthesized through the reaction of 4-bromoindolin-2-one with various benzaldehydes. jocpr.com The reaction is typically carried out in ethanol (B145695) with pyridine (B92270) as a catalyst, refluxing for several hours. jocpr.com This method allows for the introduction of different substituents on the benzylidene moiety, leading to a range of derivatives. jocpr.com
Another key strategy is the functionalization of the indole nitrogen (N1 position). N-substituted derivatives can be prepared via electrophilic substitution. For example, treating (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H-indole with different halides in the presence of anhydrous potassium carbonate in dry 1,4-dioxan under reflux yields the corresponding N-substituted products. iajps.com Similarly, 4-bromoindole can be reacted with phenylsulfonyl chloride to produce 4-Bromo-1-(benzenesulfonyl)-1H-indole in high yield.
Cross-coupling reactions are also pivotal in modifying the 4-bromoindole core. The bromine atom at the C4 position is an excellent handle for palladium-catalyzed reactions like the Suzuki coupling. This allows for the formation of carbon-carbon bonds, linking the indole to other aryl or alkyl groups. vulcanchem.com For example, Suzuki coupling of 4-bromoindole-1-carbaldehyde with pyridinyl boronic acids is a key step in synthesizing analogs of kinase inhibitors. vulcanchem.com The synthesis of indole oligomers has also been achieved through iterative Suzuki couplings, starting from 4-bromoindole and 4-boronic acid indole. acs.org Furthermore, C-N coupling reactions, such as the Ullmann-type reaction of N-acetyl-4-bromoindole with valine, have been used to introduce amino acid moieties at the C4 position, a crucial step in the total synthesis of natural products like Teleocidins. nih.gov
The table below summarizes various synthetic methods for creating substituted 4-bromoindole derivatives.
Table 1: Synthesis of Substituted 4-Bromoindole Derivatives
| Starting Material | Reagent(s) | Product | Reaction Type | Yield | Reference |
|---|---|---|---|---|---|
| 4-bromoindolin-2-one | p-methoxybenzaldehyde, ethanol, pyridine | (Z)-4-bromo-3-(4-methoxybenzylidene)indolin-2-one | Aldol Condensation | 98.2% | jocpr.com |
| 4-bromoindolin-2-one | p-chlorobenzaldehyde, ethanol, pyridine | (Z)-4-bromo-3-(4-chlorobenzylidene)indolin-2-one | Aldol Condensation | 97.8% | jocpr.com |
| 4-bromoindole | Phenylsulfonyl chloride | 4-Bromo-1-(benzenesulfonyl)-1H-indole | N-Sulfonylation | 91% | |
| N-acetyl-4-bromoindole | Valine methyl ester, NiBr₂·glyme, Ligand L1, DBU | N-acetyl-4-(L-valine methyl ester)indole | Electrochemical C-N Coupling | - | nih.gov |
Methodological Innovations in this compound Synthesis
Recent advancements in synthetic chemistry have led to the development of more efficient, sustainable, and scalable methods for preparing this compound and its derivatives. These innovations focus on improving reaction conditions, minimizing waste, and enabling continuous production.
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. imist.ma In the context of indole synthesis, this often involves replacing hazardous organic solvents with water and using less toxic, easy-to-handle reagents. imist.ma For example, the synthesis of bromo-derivatives of acetanilide (B955) has been achieved in an aqueous medium, avoiding chlorinated solvents and acetic acid, resulting in a considerably faster reaction. imist.ma Another green method involves solid-state synthesis using K10 montmorillonite (B579905) clay as a catalyst, which eliminates the need for excess reactants and hazardous solvents. imist.ma
In the synthesis of bromoindole derivatives, such as 5-Bromoindole-2-carboxylic acid, green approaches have been successfully applied. One method involves the hydrolysis of the corresponding ethyl ester using sodium hydroxide (B78521) in a methanol-water mixture, followed by acidification. chemicalbook.com This procedure highlights the move towards more environmentally benign solvent systems. chemicalbook.com These principles are directly applicable to the synthesis of this compound, promoting the use of aqueous media and non-toxic catalysts to create more sustainable synthetic routes.
Flow chemistry, which involves performing reactions in a continuous stream rather than a batch reactor, offers significant advantages for the synthesis of this compound derivatives, including improved safety, scalability, and reduced reaction times. vulcanchem.com This technology has been adopted for the continuous production of this compound-1-carbaldehyde, successfully reducing reaction times from hours to minutes while maintaining high product purity. vulcanchem.com
Furthermore, flow chemistry has been a key component in a concise and scalable total synthesis of the marine alkaloid dictyodendrin B, which starts from commercially available 4-bromoindole. nih.govcam.ac.uk The use of flow reactors in such multi-step syntheses demonstrates the power of this technology to facilitate complex molecular construction efficiently and on a gram scale. nih.govcam.ac.uk
One-pot reactions, where multiple reaction steps are carried out in a single vessel without isolating intermediates, significantly improve efficiency by saving time, materials, and reducing waste. nih.gov A notable innovation in the functionalization of 4-bromoindole derivatives is the development of a two-step, one-pot etherification process. cam.ac.uk
In the synthesis of a key intermediate for dictyodendrin B, a nitro-substituted 4-bromoindole derivative undergoes selective electrophilic bromination at the C6 position using N-bromosuccinimide (NBS). cam.ac.uk Following this, without isolation of the brominated intermediate, sodium methoxide (B1231860) and copper(I) iodide are added directly to the reaction mixture. cam.ac.uk This sequence results in the formation of the corresponding methyl ether in an 81% yield on a 1.5-gram scale. cam.ac.uk This process elegantly combines a bromination and a subsequent etherification into a single, efficient operation. cam.ac.uk
Optimizing reaction conditions such as temperature, solvent, catalyst, and reagents is crucial for maximizing yield and selectivity in the synthesis of this compound and its derivatives.
In the C3-alkylation of substituted indoles, the position of the bromine atom on the indole ring was found to have a significant effect on the reaction rate. chemrxiv.org A study on the Cs₂CO₃/oxone®-mediated alkylation of various bromoindoles with 2-pyridinemethanol (B130429) showed that reaction conditions needed to be tailored for each isomer. For instance, while most reactions proceeded well at 140 °C in xylenes, the alkylation of 5-bromo-4-fluoroindole required a lower temperature of 110 °C to achieve a cleaner reaction and superior yield. chemrxiv.org
The table below showcases the optimization of conditions for the C3-alkylation of different bromoindoles.
Table 2: Optimized Conditions for C3-Alkylation of Bromoindoles
| Indole Substrate | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Bromoindole | 140 | 14 | 82% | chemrxiv.org |
| 5-Bromoindole | 140 | 14 | 87% | chemrxiv.org |
| 6-Bromoindole (B116670) | 140 | 14 | 83% | chemrxiv.org |
| 7-Bromoindole | 140 | 120 | 50% | chemrxiv.org |
Similarly, in the cyclization of N-(2,2-diethoxyethyl)anilines to form indoles, the reaction temperature is heavily dependent on the nature of the substituents on the aniline ring. luc.edu Substrates with strongly activating groups react at low temperatures (0°C), whereas those with deactivating groups, such as bromo-substituents, require heating to 110-130°C. luc.edu The Fischer indole synthesis, a classic method, is generally not applicable for preparing 2,3-unsubstituted indoles and requires specifically substituted arylhydrazones, which can be difficult to obtain. luc.edu This highlights the need for newer methods with optimized conditions for challenging substrates like those containing electron-withdrawing groups. luc.edu
Chemical Reactivity and Mechanistic Studies of 4 Bromoindoline
Reaction Pathways and Intermediates
The reactivity of 4-bromoindoline is characterized by transformations involving both the bromine substituent on the aromatic ring and the indoline (B122111) core. Common reaction pathways include nucleophilic substitution, cross-coupling reactions, and oxidative rearrangements.
In many synthetic applications, the indoline nitrogen is first protected, often with a tert-butoxycarbonyl (Boc) group, to modulate reactivity and improve solubility. The resulting N-Boc-4-bromoindoline serves as a versatile precursor for more complex molecules. The bromine atom at the C4 position is a key functional handle for various transformations. For instance, it can be displaced through nucleophilic substitution or participate in metal-catalyzed cross-coupling reactions.
A significant reaction pathway involves the oxidative rearrangement of indoline derivatives to form spirooxindoles, which are important scaffolds in bioactive natural products and pharmaceuticals. In one such pathway, the electrochemical oxidation of a related tetrahydro-β-carboline in the presence of lithium bromide (LiBr) as a mediator proceeds through a proposed bromoindoline intermediate. researchgate.net The mechanism suggests that anodically generated hypobromite (B1234621) (HOBr) oxidizes the substrate to form the bromoindoline, which then reacts with water and undergoes a semi-pinacol rearrangement to yield the final spirooxindole product. researchgate.net
Another pathway involves the conversion of indoles into 2-alkoxy-3-bromoindolines (ROBINs). These intermediates are bench-stable crystalline solids prepared from commercially available indoles. jst.go.jp ROBINs can then undergo controlled elimination reactions. Base-promoted elimination of hydrobromic acid (HBr) from the ROBIN intermediate leads to the formation of 2-alkoxyindoles. jst.go.jp Alternatively, a silver-mediated alkoxylation followed by acid-promoted elimination yields 3-alkoxyindoles, demonstrating the role of these bromoindoline intermediates in directing reaction outcomes. jst.go.jp
In the context of nucleophilic attack, the reaction of N-Ts-indole with N-bromosuccinimide (NBS) in acetone (B3395972) initially forms a 3-bromoindoline intermediate. However, this intermediate can be unstable, spontaneously dehydrating to 3-bromoindole. acs.org Trapping this intermediate with triethylamine (B128534) can lead to the formation of a stable 2-hydroxyindoline-3-triethylammonium bromide, which serves as an equivalent for a C3-electrophile in subsequent reactions. acs.org This highlights the transient and reactive nature of certain bromoindoline intermediates.
Regioselectivity in Chemical Transformations
Regioselectivity is a critical aspect of this compound chemistry, particularly in functionalization reactions targeting the indole (B1671886) nucleus. The position of the bromine atom at C4, along with the electronic nature of the indoline ring and any protecting groups on the nitrogen, significantly influences where subsequent chemical modifications occur.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed to functionalize the C4 position. For example, in the synthesis of the marine drug Dragmacidin D, a key step involves the Suzuki-Miyaura coupling at the C4-bromo position of an N-alkylated indoline derivative with a nitrophenol-derived boronic ester. mdpi.com This demonstrates the high regioselectivity achievable for C-C bond formation at the site of the bromine atom.
In contrast, reactions can also be directed to other positions on the indole ring. Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselectivity. Using strong bases like lithium diisopropylamide (LDA), it is possible to deprotonate the indoline-1-carboxylate at the C4 position, followed by quenching with an electrophilic bromine source to install the bromine atom with high regioselectivity (>85%).
The introduction of the bromine atom itself can be a regioselective process. The electrophilic bromination of indoline-1-carboxylate with N-bromosuccinimide (NBS) typically yields the 4-bromo derivative, influenced by the electron-donating nature of the Boc-protecting group. However, the choice of catalyst can alter this selectivity. While trace amounts of a Lewis acid like FeCl₃ can accelerate the reaction, it may also decrease the regioselectivity, leading to mixtures of 4-, 6-, and di-brominated products.
Furthermore, in reactions involving intermediates like 2-alkoxy-3-bromoindolines (ROBINs), complete regioselectivity can be achieved in subsequent elimination steps. jst.go.jp Base-promoted elimination exclusively yields 2-alkoxyindoles, while a two-step silver-mediated alkoxylation and acid-catalyzed elimination sequence produces only 3-alkoxyindoles. jst.go.jp This control over elimination pathways from a common bromoindoline intermediate showcases how reaction conditions dictate the final regiochemical outcome.
Studies on the acid-catalyzed intramolecular hydroindolation of 4-bromoindole-derived styrenes have also highlighted the importance of substrate preorganization in determining regioselectivity. Dispersive interactions between the indole and styrene (B11656) moieties can preorganize the substrate to favor cyclization at the C3 position, leading to the formation of a six-membered ring (tetrahydrobenzo[cd]indole) over a five-membered ring. ucmerced.edu
Stereochemical Aspects of Reactions Involving this compound
The stereochemistry of reactions involving this compound is particularly relevant when new chiral centers are formed, either on the indoline ring itself or on substituents attached to it. The development of asymmetric syntheses using this compound as a starting material or intermediate is crucial for accessing enantiopure compounds for pharmaceutical applications. pmarketresearch.com
One key area where stereochemistry is paramount is in the synthesis of non-natural amino acids. A general method for preparing enantiopure bromo-D-tryptophans utilizes unprotected bromoindoles, including 4-bromoindole (B15604). researchgate.net In this process, indole nucleophiles, prepared using methylmagnesium chloride and copper(I) chloride, react with cyclic sulfamidates derived from enantiopure D-serine. This reaction proceeds with complete regioselectivity and creates the tryptophan side chain with a defined stereocenter. researchgate.net
In the synthesis of bis(pyrroloindoline) natural products like (−)-lansai B and (+)-nocardioazine A, stereochemistry is central to the entire synthetic strategy. nih.gov These complex molecules are assembled from pyrroloindoline building blocks, which can be prepared via enantioselective formal (3+2) cycloaddition reactions. The absolute stereochemistry of the pyrroloindoline units, which can be derived from precursors like 4-bromoindole, is controlled by the choice of catalyst enantiomer. nih.gov The relative stereochemistry of these units (endo vs. exo) dictates the ability to form the final macrocyclic structure. nih.gov
When a reaction creates a new stereocenter from a prochiral group, the stereochemical outcome depends heavily on the reaction mechanism and conditions. For nucleophilic addition to a carbonyl group, for example, the hybridization of the carbonyl carbon changes from sp² to sp³, creating a new tetrahedral stereocenter if the substituents are different. libretexts.org In uncatalyzed reactions in solution, this typically results in a racemic mixture, as attack from either face of the planar carbonyl is equally likely. libretexts.org However, in enzyme-catalyzed reactions or reactions with significant steric hindrance, the attack can be highly stereoselective. libretexts.org
The SNi (Substitution Nucleophilic Internal) mechanism is another process where stereochemistry is a defining feature, often resulting in retention of configuration. mugberiagangadharmahavidyalaya.ac.in This occurs when the nucleophile attacks from the same side as the leaving group, often through a cyclic or ion-pair intermediate. While not directly documented for this compound itself in the provided context, such mechanisms are important considerations in substitution reactions at chiral centers. mugberiagangadharmahavidyalaya.ac.in
Role of Catalysts and Reagents in this compound Reactions
Catalysts and reagents play a pivotal role in directing the reactivity and selectivity of transformations involving this compound. The choice of catalyst can determine the reaction pathway, influence regioselectivity, and enable challenging bond formations.
Palladium Catalysts: Palladium complexes are extensively used in cross-coupling reactions to functionalize the C4 position of this compound.
Suzuki-Miyaura Coupling: This is a common method for C-C bond formation. Catalysts like PdCl₂(dppf) and Pd(PPh₃)₄ are effective for coupling 4-bromoindole derivatives with various boronic acids or esters. mdpi.comresearchgate.net These reactions are crucial in the synthesis of complex natural products and pharmaceutical targets. mdpi.comresearchgate.net
Heck Reaction: Palladium catalysts also facilitate the Heck reaction, coupling 4-bromoindole with alkenes. acs.org
Copper Catalysts: Copper-based systems are also valuable, particularly in coupling reactions.
Ullmann Coupling: In the presence of a copper catalyst, protected 4-bromoindole can undergo Ullmann coupling with other indoles to form di-indole structures in high yield. researchgate.net
Indole Alkylation: A combination of methylmagnesium chloride (MeMgCl) and copper(I) chloride (CuCl) is used to prepare indole nucleophiles from 4-bromoindole for subsequent reaction with electrophiles, such as in the synthesis of bromotryptophans. researchgate.net
Rhodium Catalysts: Rhodium(II) catalysts are employed in reactions involving carbenoids. For instance, the reaction of 4-bromoindole with bromo-ethyl diazoacetate (Br-EDA) catalyzed by Rh₂(esp)₂ leads to a cyclopropanation-ring expansion cascade, ultimately forming a quinoline-3-carboxylate. The yield of this transformation is sensitive to the electronic properties and position of the substituent on the indole ring. beilstein-journals.org
Other Reagents and Catalytic Systems:
Bases: Strong bases like lithium diisopropylamide (LDA) are used in directed ortho-metalation (DoM) to achieve regioselective deprotonation before introducing the bromine atom.
Brominating Agents: N-Bromosuccinimide (NBS) is a common electrophilic bromine source used to introduce the bromine atom onto the indoline ring. The reaction can be accelerated by Lewis acids like FeCl₃, although this may reduce regioselectivity.
Oxidizing Agents: In electrochemical rearrangements, lithium bromide (LiBr) can act as a mediator, generating HOBr at the anode to oxidize the substrate and form a bromoindoline intermediate. researchgate.net
Protecting Groups: Reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are used to protect the indoline nitrogen, which is often a crucial first step to control reactivity in subsequent transformations.
The table below summarizes the roles of various catalysts and reagents in key reactions involving this compound and its derivatives.
| Reaction Type | Catalyst/Reagent | Role | Substrate Example | Product Example | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | PdCl₂(dppf) / KOH | C-C Bond Formation | N-alkyl-4-bromoindoline | 4-Arylindoline derivative | mdpi.com |
| Ullmann Coupling | Copper Catalyst | C-N Bond Formation | N-protected-4-bromoindole | Di-indole derivative | researchgate.net |
| Cyclopropanation/Ring Expansion | Rh₂(esp)₂ | Carbenoid Transfer | 4-Bromoindole | Quinoline-3-carboxylate | beilstein-journals.org |
| Directed ortho-Metalation | LDA / NBS | Regioselective Bromination | Indoline-1-carboxylate | This compound-1-carboxylate | |
| Electrophilic Bromination | NBS / FeCl₃ | Bromination (Lewis Acid Acceleration) | Indoline-1-carboxylate | This compound-1-carboxylate | |
| Electrochemical Rearrangement | LiBr (Mediator) | In-situ Oxidant Generation | Tetrahydro-β-carboline | Spirooxindole (via bromoindoline intermediate) | researchgate.net |
Computational Studies on Reaction Mechanisms and Selectivity
Computational chemistry provides powerful tools to investigate the reaction mechanisms, transition states, and origins of selectivity in reactions involving this compound. rsdjournal.orgrsc.org These studies complement experimental findings and can guide the development of new synthetic methods.
Quantum chemical calculations are employed to model molecular systems and reaction pathways with high accuracy. rsdjournal.org These methods can determine the energies of reactants, intermediates, transition states, and products, providing a quantitative picture of a reaction's feasibility and kinetics. rsc.orgnrel.gov
For reactions involving this compound, quantum calculations can elucidate complex mechanistic questions. For example, in the Rh(II)-catalyzed reaction of indoles with halodiazoacetates, a reaction pathway is proposed involving the formation of a rhodium-bound carbene, which then reacts with the indole. beilstein-journals.org The initial step is a cyclopropanation of the indole 2,3-double bond to form a labile indoline intermediate. This intermediate subsequently undergoes ring-opening of the cyclopropane (B1198618) and elimination of HX to yield the final quinoline (B57606) product. Quantum chemical calculations could be used to model the energies of the proposed cyclopropanation transition state and the subsequent rearrangement steps, helping to validate this proposed mechanism over other potential pathways. The observed differences in reactivity between 4-bromoindole (71% yield) and 6-bromoindole (B116670) (94% yield) could also be rationalized by calculating the electronic effects of the bromine substituent at different positions on the stability of the intermediates and transition states. beilstein-journals.org
Density Functional Theory (DFT) is a widely used computational method in chemistry that offers a favorable balance between accuracy and computational cost, making it suitable for studying complex molecular systems and reaction mechanisms. wikipedia.orgresearchgate.net DFT can be used to predict the reactivity of substituents, model electronic effects, and understand the origins of regio- and stereoselectivity.
In the context of this compound, DFT calculations are particularly useful for predicting its behavior in cross-coupling reactions. By modeling the electronic structure of the molecule, one can analyze frontier molecular orbitals (HOMO-LUMO) to predict the most likely sites for reactions like Suzuki-Miyaura or Buchwald-Hartwig couplings. Such calculations can also model the effect of different solvents on the reaction pathway, improving the accuracy of the predictions.
DFT has also been applied to understand the regioselectivity of intramolecular hydroindolation reactions. Experimental results showed that 4-bromoindole-derived cis-methindolylstyrenes cyclize to form a six-membered ring. ucmerced.edu DFT calculations, incorporating empirical dispersion corrections (GD3), suggested that this selectivity arises from dispersive interactions that preorganize the substrate into a conformation favoring the 6-membered ring formation via a concerted protonation and C-C bond formation. ucmerced.edu These computational investigations provided a rationale for why altering the electronics of the indole ring (e.g., with a 7-methoxy substituent) or the stereochemistry of the substrate (trans-isomer) would inhibit this specific pathway. ucmerced.edu
Furthermore, DFT studies can be used to investigate the mechanisms of catalyst action. For copper-catalyzed reactions, computational studies can elucidate the various transformations, predict the lowest energy pathway by comparing the Gibbs free energies of intermediates and transition states, and explain the origins of regioselectivity. oregonstate.edu
Analysis of Distortion Energies
In the study of chemical reactivity and reaction mechanisms, the concept of distortion energy, also referred to as activation strain or deformation energy, provides crucial insights into the energetic barriers of a transformation. acs.org This energy is defined as the energy required to contort the reactants from their ground-state geometries into the geometries they adopt at the transition state, without any electronic interaction between them. acs.org A comprehensive analysis of these distortion energies can elucidate the factors that govern reaction rates and selectivities.
Computational studies, particularly using Density Functional Theory (DFT), have become instrumental in quantifying the distortion energies for various reactants and catalysts involved in a chemical process. rsc.orgphyschemres.orgresearchgate.net This approach allows for the partitioning of the total activation energy of a reaction into the distortion energy of the substrate (e.g., this compound or a derivative), the distortion energy of the catalyst or other reactants, and the interaction energy between these distorted species at the transition state. rsc.orguri.edu
Research Findings from Analogous Systems
While specific distortion energy data for reactions involving this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related indole systems. The principles governing the reactivity of these analogous compounds are directly applicable to understanding the potential behavior of this compound in similar chemical transformations.
The following table summarizes the distortion and interaction energies for the C4-H activation transition state in the aforementioned Ru(II)-catalyzed amidation of an indole derivative.
| Energy Component | Value (kcal/mol) |
| Indole Substrate Distortion Energy (Edist - substrate) | 24.5 |
| Catalyst Distortion Energy (Edist - catalyst) | 31.5 |
| Total Distortion Energy (Edist - total) | 56.0 |
| Interaction Energy (Eint) | -37.5 |
| Electronic Energy (ΔE) | 18.5 |
| Gibbs Free Energy (ΔG) | 15.3 |
| Data sourced from a study on Ru(II)-catalyzed C4-amidation of 1-methylindole-3-carboxaldehyde, an analogous system to this compound. rsc.org |
Furthermore, extensive research on the nucleophilic addition to indolynes, which can be generated from precursors like 4-bromo-5-trimethylsilylindoline, highlights the critical role of distortion energies in controlling regioselectivity. nih.govnih.gov These studies have shown that the preference for nucleophilic attack at a particular carbon of the indolyne is dictated by the relative ease of distorting the aryne into the corresponding transition structures. nih.gov Attack at the position that requires less distortion of the indolyne ring system is energetically favored. nih.gov This distortion model has proven to be a powerful predictive tool for the outcomes of reactions involving unsymmetrical arynes. nih.gov
For instance, in the case of 4,5-indolyne, nucleophilic attack at the C5 position is favored over the C4 position. This preference is attributed to the lower distortion energy associated with the transition state for C5 attack. nih.gov The presence of the fused pyrrole (B145914) ring already introduces a degree of unsymmetrical strain in the indolyne, and the transition state geometries for nucleophilic attack either alleviate or exacerbate this inherent distortion. nih.gov
The research on these related indole and indolyne systems underscores the importance of distortion energy analysis in understanding and predicting the chemical reactivity of compounds like this compound. The principles derived from these studies provide a robust framework for postulating the mechanistic pathways and selectivity patterns that would be observed in reactions involving this compound.
Applications of 4 Bromoindoline in Medicinal Chemistry and Drug Discovery
4-Bromoindoline as a Building Block for Biologically Active Compounds
This compound serves as a crucial starting material or intermediate in the synthesis of numerous compounds with potential therapeutic applications. biosynth.comchemblink.com The bromine atom at the 4-position can be readily displaced or involved in cross-coupling reactions, such as the Suzuki or Heck reactions, allowing for the introduction of various functional groups and the construction of more elaborate molecules. chemblink.com This versatility has been exploited in the development of compounds targeting a range of biological targets.
Derivatives of this compound have been investigated for their potential as:
Anticancer agents : The indole (B1671886) scaffold is a common feature in many anticancer compounds, and this compound provides a convenient entry point for the synthesis of novel derivatives with potential antitumor activity. chemblink.comontosight.aichemimpex.com
Kinase inhibitors : These are crucial in cancer therapy, and this compound has been utilized in the synthesis of compounds that inhibit specific kinases. pmarketresearch.com
Neuropharmaceuticals : The structural properties of this compound make it a suitable precursor for compounds targeting serotonin (B10506) receptors, which are implicated in various neurological and psychiatric disorders. github.compmarketresearch.com
Anti-inflammatory and antimicrobial agents : The inherent biological activity of the indole nucleus, combined with the synthetic flexibility of this compound, has led to the exploration of its derivatives for anti-inflammatory and antimicrobial properties. chemblink.comontosight.ai
αvβ3 Antagonists : In the field of drug design, this compound has been used in the synthesis of potent αvβ3 antagonists, which are of interest for their potential in treating various diseases. nih.gov
The following table summarizes some of the key applications of this compound as a building block in medicinal chemistry:
| Therapeutic Area | Target/Application | Role of this compound |
| Oncology | Anticancer Agents, Kinase Inhibitors | Precursor for synthesizing complex molecules with antitumor and kinase-inhibiting properties. chemblink.comontosight.aichemimpex.compmarketresearch.com |
| Neurology | Neuropharmaceuticals, Serotonin Receptor Ligands | Building block for compounds targeting neurological pathways. github.compmarketresearch.com |
| Infectious Diseases | Antimicrobial Agents | Scaffold for developing new antimicrobial compounds. chemblink.com |
| Inflammation | Anti-inflammatory Agents | Starting material for synthesizing molecules with anti-inflammatory potential. chemblink.comontosight.ai |
| Various | αvβ3 Antagonists | Key component in the synthesis of potent and selective αvβ3 antagonists. nih.gov |
Synthesis of Natural Products and Alkaloids Containing the 4-Bromoindole (B15604) Scaffold
The strategic use of this compound has been instrumental in the total synthesis of several complex natural products and alkaloids. Its pre-functionalized indole core simplifies synthetic routes and allows for the efficient construction of intricate molecular frameworks.
A notable application of 4-bromoindole is in the synthesis of clavicipitic acid, an ergot alkaloid. sigmaaldrich.comsigmaaldrich.com Researchers have developed a concise, three-step synthesis of optically active clavicipitic acids starting from 4-bromoindole and DL-serine, impressively without the use of protecting groups. colab.wsnih.govnii.ac.jp This biomimetic approach involves a key step of spontaneous cyclization of a 4-vinyltryptophan derivative, which is formed via a Heck reaction. colab.ws Another synthesis route involves the reaction of 4-bromoindole with DL-serine under acidic conditions to form brominated acetyltryptophan, a key intermediate. nih.gov
4-Bromoindole is also a precursor for the synthesis of 4-bromodehydrotryptophan derivatives. sigmaaldrich.comsigmaaldrich.com These compounds can be prepared through various synthetic methodologies, highlighting the versatility of 4-bromoindole as a starting material. researchgate.net
The marine alkaloid dictyodendrin B has been synthesized using a strategy that commences with commercially available 4-bromoindole. scispace.comcam.ac.ukcam.ac.uknih.govresearchgate.net This approach involves a sequence of six direct functionalizations around the indole core, demonstrating the power of C-H functionalization strategies in complex molecule synthesis. scispace.comcam.ac.uknih.gov The synthesis has been achieved on a gram scale, underscoring its scalability. scispace.comcam.ac.uk
4-Bromoindole has proven to be a valuable starting material in several total syntheses of lysergic acid, a prominent ergot alkaloid. uniurb.it One economical, eight-step synthesis of racemic lysergic acid proceeds from 4-bromoindole and isocinchomeronic acid without the need for protecting the indole nitrogen. researchgate.netnih.gov Other synthetic strategies also utilize 4-bromoindole or its derivatives as key precursors. mdpi.compublish.csiro.au For instance, a synthesis of protected 4-bromo-Uhle's ketone, an intermediate en route to lysergic acid, begins with 3-indolepropionic acid which can be derived from 4-bromoindole. publish.csiro.au
The total synthesis of the teleocidin family of natural products, which are potent protein kinase C activators, has been accomplished in a concise 11-step route starting from commercially available 4-bromoindole. nih.govchemistryviews.orgacs.org This unified approach allows for the synthesis of teleocidins B-1, B-2, B-3, and B-4. nih.govchemistryviews.org Key steps in this synthesis include an electrochemical amination at the C4 position and a copper-mediated tryptophol (B1683683) construction at the C3 position to form the crucial intermediate, indolactam V. nih.govchemistryviews.orgresearchgate.net
Other Indole Alkaloids
This compound is a key starting material for the synthesis of complex indole alkaloids. The ambiguine (B12290726) family of alkaloids, which are structurally related to the hapalindoles, represents a significant target for synthetic chemists due to their intricate molecular architecture. nih.gov Researchers have successfully accomplished a convergent synthesis of the ABCD ring core of the ambiguines. nih.gov This process utilized commercially available 4-bromoindole as a foundational component, demonstrating the compound's utility in constructing densely functionalized alkaloid cores. nih.gov The synthesis of these complex natural products is crucial as it opens avenues for creating synthetic analogs with potential therapeutic properties. encyclopedia.pub
Tris-bromoindole Cyclic Guanidine (B92328) Alkaloids
Among the more complex structures derived from bromoindoles are the tris-bromoindole cyclic guanidine alkaloids. A notable example is the araiosamine class of alkaloids (A–D), which were isolated from the marine sponge Clathria (Thalysias) araiosa. mdpi.comnih.gov These compounds are distinguished by a unique molecular framework comprising three bromoindole rings connected to both six-membered and five-membered guanidine rings. mdpi.com The presence of multiple bromoindole units underscores the role of precursors like this compound in the biosynthesis and synthetic pathways of these marine natural products. mdpi.comnih.gov The total synthesis of such complex molecules remains a significant challenge, highlighting the importance of developing efficient methods to construct these unique architectures. nih.gov
Development of Pharmaceutical Intermediates
This compound is widely recognized as a versatile and critical intermediate in pharmaceutical synthesis. chemimpex.comnbinno.compmarketresearch.comgithub.com It functions as a fundamental building block for a variety of active pharmaceutical ingredients (APIs). pmarketresearch.com Its high reactivity and stability under diverse reaction conditions, including compatibility with cross-coupling reactions, make it an attractive component for constructing more complex drug candidates. chemimpex.comnbinno.com The pharmaceutical industry utilizes approximately 65-70% of the total this compound consumption, leveraging its structural properties for the synthesis of high-value products. pmarketresearch.com
Targeting Neurological and Psychiatric Disorders
A significant application of this compound as a pharmaceutical intermediate is in the development of drugs targeting the central nervous system. chemimpex.com The compound is specifically utilized in the synthesis of pharmaceuticals aimed at treating neurological and psychiatric disorders. github.comnih.gov Its derivatives are explored as potential neuropharmaceuticals, contributing to a growing area of drug discovery focused on conditions like Parkinson's disease and disorders related to serotonin receptors. pmarketresearch.comnih.gov The structural backbone provided by this compound is instrumental in designing molecules that can interact with specific neural targets. github.com
Anticancer Activity and Related Studies
In the field of oncology, this compound and its derivatives have emerged as promising scaffolds for the development of anticancer agents. chemimpex.compmarketresearch.com Research has focused on their ability to inhibit key enzymes involved in cancer progression and to induce cell death in various cancer cell lines.
The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy, and the development of EGFR tyrosine kinase inhibitors (TKIs) is a major focus of research. nih.govamegroups.org Bromoindole derivatives have been investigated as potential EGFR inhibitors. nih.govresearchgate.net For instance, studies on novel 5-bromoindole-2-carboxylic acid derivatives demonstrated that these compounds could effectively bind to the EGFR tyrosine kinase domain. nih.gov Molecular docking and in vitro studies revealed that specific derivatives exhibited potent inhibitory activity, leading to cell cycle arrest and apoptosis in human cancer cell lines. nih.govresearchgate.net One of the most potent inhibitors of EGFR's tyrosine kinase activity reported is 4-(3-bromoanilino)-6,7-diethoxyquinazoline, which, while not a direct indole derivative, highlights the efficacy of the bromoanilino moiety—a structure closely related to bromoindoline—in achieving high-affinity binding to the ATP site of the receptor. nih.gov
Derivatives of bromoindole have shown significant cytotoxic activity against human cervical cancer (HeLa) cells. iiarjournals.orgfrontiersin.org The brominated indole alkaloid Eudistomin H, isolated from a marine ascidian, demonstrated remarkable dose- and time-dependent cytotoxicity against HeLa cells, inducing apoptosis through mechanisms including cell shrinkage and DNA fragmentation. iiarjournals.org
More targeted synthetic efforts have yielded novel compounds with specific anti-HeLa activity. A recently synthesized rhopaladin analog, (E)-2-(4-bromobenzoyl)-N-(tert-butyl)-4-(4-fluoro benzylidene)-5-oxo-1- propylpyrrolidine-2-carboxamide (RPDPD), showed potent, dose-dependent inhibition of HeLa cell proliferation. frontiersin.org The study found that the compound induces apoptosis and its mechanism may be linked to the inhibition of human papillomavirus (HPV) E6/E7 oncogene expression and modulation of the TIMP3/MMP3 signaling pathway. frontiersin.org
| Compound | Cell Line | Reported IC₅₀ | Observed Effects | Proposed Mechanism of Action |
|---|---|---|---|---|
| (E)-2-(4-bromobenzoyl)-N-(tert-butyl)-4-(4-fluoro benzylidene)-5-oxo-1- propylpyrrolidine-2-carboxamide (RPDPD) | HeLa (Human Cervical Cancer) | 24.23 µmol/L | - Inhibition of cell proliferation
| - Inhibition of HPV E6/E7 mRNA expression
|
Activity Against Human Leukemia (K562) and Liver Cancer (HepG2) Cells
Derivatives of this compound have demonstrated notable cytotoxic activity against certain cancer cell lines. Specifically, research has explored their effects on human leukemia (K562) and liver cancer (HepG2) cells.
Some bromoindole derivatives have shown the ability to inhibit the proliferation of K562 leukemia cells. preprints.org For instance, Okaramine S, a complex indole alkaloid, exhibited cytotoxic activity against the K562 cell line with an IC₅₀ value of 22.4 μM. preprints.org In the context of liver cancer, various heterocyclic compounds derived from or related to indole structures have been evaluated for their antiproliferative effects on HepG2 cells. doi.orgtubitak.gov.tr Studies have shown that certain indole derivatives can induce apoptosis and inhibit the growth of HepG2 cells. nih.govplos.org For example, a novel pyrazine (B50134) derivative demonstrated an IC50 of 25µM after 72 hours of treatment on K562 cells. vietnamjournal.ru Another study on a small molecule, RY10-4, showed it possessed anti-proliferative effects against HepG2 cells with an IC₅₀ value of 1.88 μM. plos.org
The following table summarizes the cytotoxic activity of selected indole derivatives against K562 and HepG2 cancer cell lines.
| Compound/Derivative | Cell Line | Activity Metric | Value |
| Okaramine S | K562 | IC₅₀ | 22.4 μM preprints.org |
| 2-mOPP (a pyrazine derivative) | K562 | IC₅₀ | 25 µM (72h) vietnamjournal.ru |
| RY10-4 | HepG2 | IC₅₀ | 1.88 μM plos.org |
Apoptotic Effects and Caspase-3 Enzyme Cleavage
The anticancer activity of bromoindoline derivatives is often linked to their ability to induce apoptosis, a form of programmed cell death. A key event in apoptosis is the activation of caspases, a family of cysteine proteases that execute the cell death program. nih.govembopress.org
Specifically, the activation of caspase-3 is a central event in the apoptotic pathway. embopress.org Research has shown that certain indole derivatives can trigger apoptosis by activating caspase-3. nih.govproquest.com This activation leads to the cleavage of specific cellular proteins, such as poly(ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis. nih.govresearchgate.net The cleavage of caspase-3 from its inactive pro-caspase-3 form to the active enzyme is a critical step. nih.govembopress.org Studies on various cancer cell lines, including HepG2, have demonstrated that treatment with certain indole-related compounds leads to increased caspase-3 activity and subsequent PARP cleavage, confirming the induction of apoptosis. nih.govproquest.com For instance, one study found that a specific compound, 5r, potently increased caspase-3 activity in both HepG2 and Huh7 liver cancer cells. nih.gov This activation of caspase-3 is a crucial mechanism through which these compounds exert their anticancer effects. nih.gov
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. gardp.orgoncodesign-services.com For this compound and its derivatives, SAR studies aim to identify the structural features that are essential for their anticancer and antimicrobial properties.
In the context of anticancer activity, SAR studies have revealed that the position and nature of substituents on the indole ring are critical. For example, the presence and position of a bromine atom can significantly impact cytotoxicity. acs.org Furthermore, modifications to other parts of the molecule, such as the addition of different heterocyclic rings or side chains, can enhance or diminish the biological effect. acs.orgnih.gov These studies help in designing new compounds with improved potency and selectivity. gardp.org
For antimicrobial applications, SAR analyses have shown that for halogenated indoles, the presence of a chloro or bromo group at the 4th or 5th position of the indole ring is important for antibacterial activity against pathogens like Vibrio parahaemolyticus. nih.govresearchgate.net The specific halogen and its location can influence the minimum inhibitory concentration (MIC) and the ability to inhibit biofilm formation. nih.gov
Antimicrobial and Antivirulence Properties
Antibacterial Activity
Bromoindoline derivatives have been investigated for their potential as antibacterial agents. researchgate.netresearchgate.net Studies have shown that certain brominated indoles exhibit activity against both Gram-positive and Gram-negative bacteria. nih.gov For instance, some 6-bromoindolglyoxylamide derivatives have demonstrated intrinsic antimicrobial activity towards Gram-positive bacteria like Staphylococcus aureus. nih.gov
The position of the bromine atom on the indole ring can influence the antibacterial spectrum and potency. For example, 4-bromoindole has shown antibacterial activity against Vibrio parahaemolyticus with a minimum inhibitory concentration (MIC) of 50 μg/mL. nih.gov In another study, a series of substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles, which can be derived from bromoindoles, showed mild to moderate activity against a panel of bacteria including S. aureus, Salmonella typhi, and Escherichia coli. researchgate.net
The following table presents the antibacterial activity of selected bromoindole derivatives.
| Compound/Derivative | Bacteria | Activity Metric | Value |
| 4-Bromoindole | Vibrio parahaemolyticus | MIC | 50 μg/mL nih.gov |
| 6-Bromoindolglyoxylamide derivatives | Staphylococcus aureus | - | Active nih.gov |
Antifungal Activity
In addition to antibacterial properties, derivatives of this compound have been explored for their antifungal activity. turkjps.orgnih.gov The indole nucleus is a common scaffold in many compounds with antifungal properties. rsc.org
Research has shown that certain indole derivatives containing other heterocyclic moieties, such as triazoles and thiadiazoles, exhibit significant antifungal activity against various fungal strains, including Candida albicans and Candida krusei. turkjps.org For instance, a study on novel indole derivatives revealed MIC values ranging from 3.125 to 50 µg/mL against tested fungal strains. turkjps.org Another study reported that a 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole derivative showed a low MIC of 3.9 µg/mL against C. albicans. mdpi.com The antifungal activity is often dependent on the specific substitutions on the indole ring and the nature of the appended heterocyclic systems. researchgate.net
The following table summarizes the antifungal activity of a selected bromoindole derivative.
| Compound/Derivative | Fungal Strain | Activity Metric | Value |
| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | Candida albicans | MIC | 3.9 µg/mL mdpi.com |
Antiviral Activity (e.g., Tobacco Mosaic Virus)
Derivatives of 4-bromoindole have shown significant potential as antiviral agents, particularly against the Tobacco Mosaic Virus (TMV), a widespread and destructive plant pathogen. researchgate.netmdpi.com In the search for new and effective anti-plant viral agents, researchers have synthesized various compounds incorporating the 4-bromoindole moiety.
One notable study focused on creating acylhydrazone-containing matrine (B1676216) derivatives, aiming to enhance the natural alkaloid's biological activity. researchgate.net Within this research, a series of N-benzyl-11-butanehydrazones of matrine were synthesized. The derivative formed with 4-bromoindole-3-carboxaldehyde (B1272387) demonstrated the most potent anti-TMV activity among the tested compounds. researchgate.net Its efficacy was superior to the commercial antiviral agent Ribavirin and, in some cases, comparable to or better than Ningnanmycin, a highly effective commercial agent. researchgate.netmdpi.comnih.gov This highlights the crucial role of the 4-bromoindole component in achieving high antiviral potency. researchgate.net
Table 1: Anti-TMV Activity of a 4-Bromoindole-3-carboxaldehyde Derivative This table summarizes the antiviral testing results for the N-benzyl-11-butanehydrazone of matrine formed with 4-bromoindole-3-carboxaldehyde. researchgate.net
| Test Mode | Activity at 500 µg/mL | Activity at 100 µg/mL |
| In Vitro Activity | 65.8% | 29.0% |
| In Vivo Inactivation | 71.8 ± 2.8% | 33.5 ± 0.7% |
| Curative Activity | 66.8 ± 1.3% | 24.1 ± 0.2% |
| Protection Activity | 69.5 ± 3.1% | 30.3 ± 0.6% |
Anti-Inflammatory Activity
Brominated indoles are a class of compounds that have demonstrated significant anti-inflammatory effects. mdpi.com Marine organisms, in particular, are a rich source of bromoindole alkaloids with potent biological activities. mdpi.compreprints.org For instance, various 6-bromoindole (B116670) derivatives isolated from the marine sponge Geodia barretti and the bryozoan Flustra foliacea have been shown to modulate inflammatory responses in cellular models. mdpi.commdpi.comacs.org
Compounds such as barettin, geobarrettin D, and deformylflustrabromine B have been shown to decrease the secretion of the pro-inflammatory cytokine IL-12p40 by human dendritic cells. mdpi.commdpi.comacs.org Deformylflustrabromine B, in particular, exhibited a potent anti-inflammatory effect with an IC50 value of 2.9 μM. acs.org While these studies focus on 6-bromoindole derivatives, the findings underscore the general potential of the bromoindole scaffold in developing new anti-inflammatory agents. mdpi.com The position and nature of substituents on the indole ring are critical, as structural modifications can significantly alter the anti-inflammatory profile. mdpi.com
Antioxidant and Antifouling Properties
Bromoindole derivatives, especially those sourced from marine environments, have been noted for their antioxidant and antifouling capabilities. preprints.orgresearchgate.net Barettin, a brominated cyclodipeptide from the sponge Geodia barretti, exhibits potent antioxidant and antifouling activities. mdpi.comresearchgate.net This has positioned it as a potential lead compound for further investigation. mdpi.comresearchgate.net
The antifouling mechanism of halogenated indoles may be linked to their ability to interfere with cellular calcium ion (Ca2+) homeostasis. nih.gov Studies suggest that compounds like 6-bromoindole can trigger the efflux of Ca2+ from the intracellular environment, and this reduction in cellular Ca2+ is thought to inhibit the settlement of fouling organisms such as bacteria and algae. nih.gov Furthermore, bromoindoles from the sponge Zyzzya fuliginosa have shown antioxidant activity, with the chemical structure playing a key role in their radical scavenging capacity. nih.gov
Alpha-v Beta-3 Antagonist Development
The vitronectin receptor, integrin αvβ3, is a significant target in drug discovery for conditions like osteoporosis and cancer due to its role in processes such as angiogenesis. nih.govwikipedia.org Structure-based drug design has identified 4-substituted indoles as a promising class of potent αvβ3 antagonists. nih.gov
In this context, 4-bromoindole serves as a key synthetic intermediate. nih.gov Researchers have utilized 4-bromoindole in Heck coupling reactions to create novel 1,4-disubstituted indole derivatives. nih.gov This strategic approach was based on ligand-protein docking analyses which suggested that positioning a basic group at the 4-position of the indole ring could lead to high-potency antagonists. nih.gov This hypothesis was confirmed by the synthesis of 3-(3-pyridyl)-3-[4-[2-(5,6,7,8-tetrahydro[1,8]naphthyridin-2-yl)ethyl]indol-1-yl]propionic acid, which demonstrated a subnanomolar inhibitory concentration (IC50 = 0.5 nM) against αvβ3. nih.gov This compound showed potency equal to previously developed 5-substituted indole leads while maintaining selectivity, validating the pharmacophore model and providing a new lead for αvβ3 antagonist development. nih.gov
Computational Drug Design and Molecular Docking Studies
Computational methods are integral to modern drug discovery, providing insights into molecular interactions and guiding the design of new therapeutic agents. ijisrt.comopenaccessjournals.com For derivatives of this compound, these techniques have been pivotal in understanding their therapeutic potential.
Molecular docking is a computational technique that predicts the preferred binding orientation of a molecule (ligand) to a protein target. nih.govunivr.it This method was instrumental in the development of 4-substituted indole-based αvβ3 antagonists. nih.gov Ligand-protein docking analyses were performed to create binding models for known αvβ3 antagonists, which revealed that a 4-substituted indole scaffold could effectively adopt the necessary conformation for potent binding. nih.gov This computational insight directly spurred the synthetic effort that led to the discovery of a highly potent antagonist. nih.gov
Similarly, molecular docking studies have been performed on other bromoindole derivatives, such as N-alkylated 6-bromoindoline-2,3-diones, to investigate their binding patterns with bacterial protein targets. researchgate.net These in silico studies help to predict and rationalize the observed biological activity, such as antibacterial efficacy, by examining the interactions between the ligand and amino acid residues in the protein's active site. researchgate.neteurekaselect.com
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.commdpi.com This technique provides a deeper understanding of the conformational changes that occur when a ligand binds to a protein. nih.gov In the context of drug design, MD simulations can explore the stability of a ligand-protein complex and reveal dynamic interactions that are not apparent from static docking models. mdpi.comnih.gov
For example, MD simulations have been used to study the effects of inhibitors on the bromodomain and extra-terminal domain (BET) protein BRD4, a target in cancer therapy. mdpi.comnih.gov These simulations, often run for hundreds of nanoseconds, can show how an inhibitor influences the protein's secondary structure and flexibility, providing clues for designing more effective drugs. mdpi.commdpi.com While specific MD simulation studies on this compound itself are not widely published, the application of this technique to related bromo-compounds and their targets demonstrates its importance in the advanced stages of computational drug design. mdpi.comvulcanchem.com
ADMET and Physicochemical Analysis
The evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early phases of drug discovery. fiveable.me These properties help to identify compounds with favorable pharmacokinetic profiles, thereby reducing the likelihood of failure in later clinical trial stages. fiveable.me The physicochemical characteristics of a molecule, such as molecular weight, lipophilicity (logP), and polar surface area (PSA), are key determinants of its ADMET profile, influencing its solubility and permeability. fiveable.me
While specific, comprehensive experimental ADMET data for this compound is not extensively published, its physicochemical properties can be determined, providing a basis for predicting its behavior. These properties are fundamental to its potential as a drug scaffold.
Table 1: Physicochemical Properties of Related Bromo-indole/indoline (B122111) Compounds Note: Data for the closely related 4-bromoindole is used to infer properties for this compound, as they share a core structure.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrN | chemsrc.comsigmaaldrich.com |
| Molecular Weight | 196.04 g/mol | chemsrc.comsigmaaldrich.com |
| Density | 1.7±0.1 g/cm³ | chemsrc.com |
| Boiling Point | 316.9±15.0 °C at 760 mmHg | chemsrc.com |
| Melting Point | 17 °C | chemsrc.com |
| Flash Point | 145.5±20.4 °C | chemsrc.com |
| logP (Octanol/Water Partition Coefficient) | 2.91 | chemsrc.com |
| Topological Polar Surface Area (TPSA) | 15.79 Ų | chemsrc.com |
The prediction of ADMET properties through computational models is a standard practice in modern medicinal chemistry. rsc.org These in silico tools assess factors like blood-brain barrier (BBB) penetration, gastrointestinal (GIT) absorption, and potential inhibition of cytochrome P450 enzymes. rsc.org For indole derivatives, ADMET/Tox screening is used to evaluate drug-likeness and potential toxicities such as mutagenicity and carcinogenicity based on their structural features. nih.gov
In Silico Profiling
In silico methods, including molecular docking and virtual screening, are essential for identifying and optimizing new drug candidates. nih.gov These computational techniques predict the binding affinity and interaction of a molecule with a biological target, guiding the design of more potent and selective compounds. nih.govresearchgate.net
This compound and its derivatives have been subject to such computational analyses. For instance, in the search for inhibitors of the SARS-CoV-2 spike protein, a structure-based virtual screening was employed against its free fatty acid (FFA)-binding pocket. acs.org This process led to the identification of hit compounds, and subsequent synthesis of analogs, including a bromo-substituted version (SPC-15), demonstrated significant binding affinity. acs.org
Similarly, indole derivatives are explored for their potential as inhibitors of various enzymes through computational screening. nih.gov In one study, a library of 715 indole derivatives was screened based on ADMET parameters and their potential to inhibit MetK, an essential enzyme in pathogens. nih.gov This highlights the utility of the indole scaffold, and by extension, substituted versions like this compound, as a promising starting point for developing new therapeutic agents. nih.gov The process often involves creating a ligand library, performing ADMET screening, and then using molecular docking to predict binding energies and identify promising leads. nih.gov
Future Directions in Medicinal Chemistry Research for this compound
The this compound scaffold is a valuable building block for synthesizing a variety of biologically active molecules. biosynth.com Its presence in derivatives targeting kinases and other proteins suggests significant potential for future research. vulcanchem.comnih.gov
Future research directions are likely to focus on several key areas:
Synthesis of Novel Derivatives: The bromo-substituent on the indoline ring serves as a versatile chemical handle for further functionalization. It can be used in cross-coupling reactions, such as the Suzuki and Stille couplings, to introduce new molecular fragments. vulcanchem.com This allows for the systematic exploration of the chemical space around the indoline core to optimize biological activity and pharmacokinetic properties. acs.orgopenaccessjournals.com For example, This compound-1-carbaldehyde (B12865192) is a key intermediate for creating analogs of kinase inhibitors like brigatinib (B606365) and imatinib. vulcanchem.com
Exploration of New Biological Targets: While derivatives have shown activity against kinases, the scaffold's versatility makes it suitable for targeting other biological systems. nih.govnih.gov Future work will likely involve screening this compound-based libraries against a wider range of targets, including those implicated in complex diseases like cancer, neurodegenerative disorders, and infectious diseases. openaccessjournals.comnih.gov The development of proteolysis-targeting chimeras (PROTACs) represents another frontier where such scaffolds could be employed to target proteins previously considered "undruggable". nih.gov
Advanced Drug Delivery and Formulation: As new potent compounds based on the this compound scaffold are developed, research into advanced drug delivery systems will become increasingly important. openaccessjournals.com This could involve nanotechnology-based approaches to enhance the efficacy and specificity of therapeutic interventions.
C-H Functionalization: Recent advances have demonstrated the use of photocatalytic C–H functionalization to create deuterated analogs of bromoindoline derivatives. vulcanchem.com This technique can be used for kinetic isotope effect studies, and future research may expand this to install other groups, further diversifying the available chemical space.
The continued application of advanced synthetic methods and computational tools will be crucial in unlocking the full therapeutic potential of this compound and its derivatives. researchgate.net
Applications of 4 Bromoindoline in Materials Science
4-Bromoindoline as an Intermediate in Advanced Materials
The primary role of this compound in materials science is as a key synthetic intermediate. The bromine atom at the 4-position provides a reactive site for various cross-coupling reactions, such as Suzuki or Heck reactions, which are fundamental techniques for constructing complex molecular architectures. vu.lt This reactivity allows for the incorporation of the indoline (B122111) scaffold into larger polymeric or macromolecular structures.
Chemical supplier catalogues categorize this compound under product classes such as "Monomers," "Polymer Additives," and "Electronic Materials," indicating its intended use in the synthesis of advanced polymers and functional organic materials. ambeed.com While specific research detailing the polymerization of this compound itself is not extensively documented in publicly available literature, the applications of its aromatic analogue, 4-bromoindole (B15604), provide insight into its potential. Derivatives of 4-bromoindole are recognized as critical intermediates for creating conductive polymers and organic semiconductors used in organic electronic materials. pmarketresearch.com These materials are foundational to technologies like flexible electronics and solar cells. cymitquimica.com Given the structural similarities, this compound is positioned as a promising building block for developing novel polymers where the saturated indoline core could impart unique conformational and electronic properties compared to its aromatic counterpart.
Utilization in Dye Production and Other Chemical Derivatives
A significant application of bromoindoline derivatives is in the synthesis of indigoid dyes. Research has demonstrated that bromoindolines can serve as substrates for enzymatic reactions to produce colored pigments. Specifically, studies on the enzymatic conversion of 5-bromoindoline (B135996) have provided a clear proof-of-concept for this application. vu.ltmdpi.com
In a comparative study, the conversion of 5-bromoindoline to the pigment 5,5′-dibromoindigo was achieved using unspecific peroxygenases (UPOs). mdpi.com The efficiency of this bioconversion was found to be dependent on the specific enzyme used and the pH of the reaction medium. The enzyme rHinUPO, a recombinant peroxygenase from Humicola insolens, was particularly effective in converting 5-bromoindoline. mdpi.comresearchgate.net In contrast, other enzymes like AaeUPO and rCciUPO showed significantly lower yields of the desired dye product from 5-bromoindoline. mdpi.com
These findings highlight that the indoline structure is a viable precursor for dye synthesis. Although this specific study utilized 5-bromoindoline because its 6-bromo counterpart was not commercially available, it establishes a precedent for using bromoindoline isomers, including this compound, as substrates for producing novel halogenated dyes. mdpi.comresearchgate.net The enzymatic pathway presents an environmentally favorable alternative to traditional chemical synthesis methods for dyes, which often rely on harsh reagents. vu.lt
| Substrate | Enzyme | pH | Substrate Conversion (%) |
|---|---|---|---|
| 5-Bromoindoline | rHinUPO | 5.0 | ~55% |
| 5-Bromoindoline | rHinUPO | 7.0 | ~80% |
| 5-Bromoindoline | rHinUPO | 9.0 | ~75% |
| 5-Bromoindoline | AaeUPO | 7.0 | ~10% |
| 5-Bromoindoline | rCciUPO | 7.0 | ~5% |
| 5-Bromoindole | rHinUPO | 7.0 | ~95% |
| 5-Bromoindole | AaeUPO | 7.0 | ~60% |
| 5-Bromoindole | rCciUPO | 7.0 | ~10% |
Data sourced from "Synthesis of Indigo-Dyes from Indole (B1671886) Derivatives by Unspecific Peroxygenases and Their Application for In-Situ Dyeing" mdpi.com. The table presents an approximate interpretation of graphical data.
Role in the Development of Novel Materials
The development of novel materials often relies on the availability of versatile chemical building blocks that can be modified to tune material properties. This compound, with its adaptable structure, fits this role. Its potential extends to the creation of materials beyond polymers and dyes.
The indoline core is a recognized pharmacophore in medicinal chemistry, and methodologies developed for pharmaceutical synthesis can be adapted for materials science applications. cymitquimica.com For instance, the synthesis of highly functionalized pharmacophores often involves creating complex, multi-ring systems built upon an indole or indoline base. chimia.ch This same synthetic versatility can be harnessed to build novel functional materials, where the indoline unit could contribute to specific electronic, optical, or self-assembly properties. The ability to functionalize the indoline nitrogen and the brominated aromatic ring opens pathways to a wide array of derivatives, making this compound a strategic starting point for creating libraries of new compounds for material screening.
Analytical and Spectroscopic Characterization of 4 Bromoindoline
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the hydrogen (¹H), carbon (¹³C), and other active nuclei like nitrogen (¹⁵N) environments within a molecule.
¹H NMR Spectroscopy
While specific, publicly available ¹H NMR spectra with detailed peak assignments for 4-bromoindoline are scarce in the literature, a certificate of analysis for the compound confirms that its ¹H NMR spectrum is consistent with the expected structure. leyan.com For the related compound, tert-butyl this compound-1-carboxylate, the aromatic protons show signals at approximately 6.92 ppm and 7.38 ppm, with the aliphatic protons of the indoline (B122111) ring appearing as a triplet at 3.72 ppm and a quartet at 4.25 ppm. The specific chemical shifts and coupling constants for unsubstituted this compound remain to be fully reported in peer-reviewed literature.
¹³C NMR Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₈H₈BrN, corresponding to a calculated molecular weight of approximately 198.06 g/mol . leyan.comchemsrc.com Due to the presence of bromine, the mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak, with two signals of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). While specific fragmentation data from experimental mass spectra are not widely published, this isotopic signature is a key diagnostic feature in its mass spectrometric analysis.
Interactive Data Table: Molecular Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₈H₈BrN | leyan.comchemsrc.com |
| Molecular Weight | 198.06 g/mol | leyan.comchemsrc.com |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.
There is a lack of published, detailed experimental IR and Raman spectra for this compound. However, based on its structure, the IR spectrum would be expected to show characteristic absorption bands. These would include N-H stretching vibrations, C-H stretching for both aromatic and aliphatic groups, C-N stretching, and C-C stretching within the aromatic ring. The out-of-plane C-H bending vibrations would also be present in the fingerprint region.
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, is complementary to IR spectroscopy. wikipedia.org A study on the interaction of various bromoindoles with dehaloperoxidase-hemoglobin noted that 4-bromoindole (B15604), unlike some of its isomers, did not induce changes in the resonance Raman spectrum of the protein complex under the studied conditions. researchgate.net However, the Raman spectrum of this compound itself has not been reported.
X-ray Crystallography and Structural Elucidation
As of now, there are no published reports detailing the single-crystal X-ray diffraction analysis of this compound. Crystallographic data is available for related compounds such as 4-bromo-1H-indole-2,3-dione and 1-benzyl-5-bromoindoline-2,3-dione. nih.govnih.gov For example, 4-bromo-1H-indole-2,3-dione crystallizes in the monoclinic space group P 1 21/c 1. nih.gov A crystallographic study of this compound would be essential to definitively characterize its solid-state conformation and intermolecular interactions.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are essential tools for assessing the purity of this compound and for monitoring the progress of chemical reactions in which it is a reactant or product. These techniques separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.
Reverse-phase HPLC (RP-HPLC) is the most common method employed for analyzing indoline and indole (B1671886) derivatives. In this method, a nonpolar stationary phase, typically a C18 (octadecylsilyl) column, is used with a polar mobile phase. The separation is achieved by a gradient elution, where the composition of the mobile phase is changed over time. For instance, a common mobile phase consists of a mixture of acetonitrile (B52724) (MeCN) and water, often with a small amount of an acid like formic acid or phosphoric acid to improve peak shape and resolution. sielc.com The use of formic acid makes the method compatible with mass spectrometry (MS) detection. sielc.com
Purity analysis of derivatives like tert-Butyl this compound-1-carboxylate has been confirmed at ≥98% using HPLC with a C18 column and an acetonitrile/water gradient. In enzymatic halogenation studies, RP-HPLC has been used to monitor the conversion of indole to bromoindole, with detection typically carried out using a UV detector at a wavelength of 280 nm. researchgate.net UPLC, which uses smaller particle size columns (typically < 2 µm), offers faster analysis times and higher resolution compared to traditional HPLC. sielc.comopenpolar.no
The following table summarizes typical conditions for the HPLC analysis of bromo-substituted indole compounds.
Table 1: Representative HPLC/UPLC Conditions for Analysis of Bromo-Indole Derivatives
| Parameter | Description | Source(s) |
|---|---|---|
| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | sielc.comresearchgate.net |
| Column | C18 (Octadecylsilyl) | |
| Mobile Phase | Acetonitrile (MeCN) and Water, often with an acid modifier (e.g., formic acid) | sielc.com |
| Elution | Gradient | |
| Detector | UV-Vis Detector | researchgate.net |
| Detection Wavelength | 280 nm | researchgate.net |
| Application | Purity assessment, reaction monitoring | researchgate.net |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This provides empirical validation of the compound's chemical formula. For this compound (C₈H₈BrN), the analysis involves measuring the percentage of carbon (C), hydrogen (H), nitrogen (N), and bromine (Br).
The experimental results from an elemental analyzer are compared against the theoretical values calculated from the molecular formula. A close correlation between the experimental and theoretical percentages confirms the elemental composition and supports the structural identification of the compound. Modern elemental analyzers typically combust the sample to convert the elements into simple gases (e.g., CO₂, H₂O, N₂) which are then quantified. rsc.org
The theoretical elemental composition of this compound is presented in the table below.
Table 2: Elemental Composition of this compound (C₈H₈BrN)
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 8 | 96.088 | 48.51 |
| Hydrogen | H | 1.008 | 8 | 8.064 | 4.07 |
| Bromine | Br | 79.904 | 1 | 79.904 | 40.34 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.07 |
| Total | | | | 198.063 | 100.00 |
Other Spectroscopic and Analytical Techniques
Beyond chromatography and elemental analysis, several other spectroscopic methods are crucial for the complete structural elucidation of this compound and its derivatives.
Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight. For this compound, due to the presence of the bromine atom, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum will exhibit a characteristic isotopic pattern. The molecular ion peak will appear as a pair of signals ([M]⁺ and [M+2]⁺) of roughly equal intensity. In electrospray ionization mass spectrometry (ESI-MS), the protonated molecule ([M+H]⁺) is often observed. vulcanchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of a molecule.
¹H NMR: The spectrum for a bromoindoline derivative would show distinct signals for the aromatic protons on the benzene (B151609) ring, with their chemical shifts and splitting patterns influenced by the bromine substituent. vulcanchem.com Protons on the five-membered heterocyclic ring would also have characteristic signals.
¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atom attached to the bromine would show a characteristic chemical shift, and the signals for other carbons in the aromatic and heterocyclic rings would also be uniquely defined. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would be expected to show characteristic absorption bands corresponding to N-H stretching (for the secondary amine), C-H stretching (for aromatic and aliphatic C-H bonds), and C=C stretching within the aromatic ring.
X-ray Crystallography: For crystalline derivatives of this compound, single-crystal X-ray diffraction can provide an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and conformational details. vulcanchem.comresearchgate.net
Computational Chemistry and Theoretical Studies on 4 Bromoindoline
Molecular Modeling and Simulations
Molecular modeling and simulations are foundational techniques in computational chemistry used to represent and predict the behavior of molecules. For 4-bromoindoline, these methods can elucidate its three-dimensional structure, stability, and electronic properties, which are essential for understanding its chemical behavior and potential interactions with other molecules.
Any molecule can exist in various spatial arrangements known as conformations. Energy minimization is a computational process used to find the most stable conformation, known as the global minimum, which corresponds to the lowest potential energy state of the molecule. This is achieved using algorithms that adjust the atomic coordinates to reduce the net interatomic forces to zero. The calculations can be performed using molecular mechanics (MM) force fields (e.g., MMFF94) or more accurate but computationally intensive quantum mechanics (QM) methods.
For this compound, the puckering of the five-membered dihydro-pyrrole ring and the orientation of the N-H bond are key conformational variables. Theoretical calculations would identify the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule might fit into a protein's active site or pack in a crystal lattice. While specific energy minimization data for this compound is not extensively detailed in publicly available literature, the typical output of such a study is illustrated below.
Table 1: Illustrative Conformational Analysis Data for this compound
| Conformer ID | Dihedral Angle (C-N-C-C) (degrees) | Relative Energy (kcal/mol) | Population (%) at 298K |
|---|---|---|---|
| Conf-1 | θ₁ | 0.00 | P₁ |
| Conf-2 | θ₂ | ΔE₁ | P₂ |
| Conf-3 | θ₃ | ΔE₂ | P₃ |
Note: This table is for illustrative purposes. The values (θ, ΔE, P) represent the type of data generated in a conformational analysis study and are not actual experimental or calculated data for this compound.
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxibiology.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and can be easily excited. researchgate.net These energies are typically calculated using quantum mechanical methods, particularly Density Functional Theory (DFT) with functionals like B3LYP. mdpi.comnih.gov For this compound, the HOMO is expected to be localized on the electron-rich benzene (B151609) ring and nitrogen atom, while the LUMO may be distributed across the aromatic system and the C-Br bond. Understanding these orbitals is essential for predicting its behavior in chemical reactions and its potential as an electronic material. chemimpex.com
Table 2: Representative Data from a Frontier Molecular Orbital Analysis
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | E_HOMO | Electron-donating capacity |
| LUMO | E_LUMO | Electron-accepting capacity |
| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical Reactivity/Stability |
Note: This table illustrates the typical parameters obtained from a HOMO-LUMO analysis. Specific calculated values for this compound are not available in the cited literature.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For indoline (B122111) and indole (B1671886) derivatives, QSAR studies have been successfully used to predict their activity as anticancer, antimicrobial, or enzyme inhibitors. tandfonline.combenthamdirect.comnih.gov
A QSAR study on a series of this compound derivatives would involve calculating various molecular descriptors for each compound. These descriptors can be categorized as:
Electronic: Dipole moment, partial charges, HOMO/LUMO energies.
Steric: Molecular volume, surface area, molar refractivity. benthamdirect.com
Hydrophobic: LogP (partition coefficient). benthamdirect.com
Topological: Indices that describe molecular connectivity.
Once calculated, these descriptors are correlated with the experimentally measured biological activity (e.g., IC50) using statistical methods like Multiple Linear Regression (MLR) to generate a predictive model. Such a model for this compound derivatives could guide the design of new, more potent analogs by indicating which structural features are most important for activity.
Predictive Modeling for Drug Discovery and Materials Science
The indoline scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. researchgate.netnih.gov Predictive computational models are therefore invaluable for exploring its potential in drug discovery. Techniques like molecular docking are used to simulate the binding of this compound derivatives to the active site of a biological target, such as an enzyme or receptor. nih.gov This allows researchers to predict binding affinity and orientation, helping to prioritize which compounds to synthesize and test. Furthermore, molecular dynamics (MD) simulations can be used to study the stability of the ligand-protein complex over time. nih.govresearchgate.net
In materials science, 4-bromoindole (B15604), the precursor to this compound, is used in the development of organic semiconductors. chemimpex.com Predictive modeling, particularly using DFT, can be employed to calculate the electronic properties of polymers or materials derived from this compound. These calculations can predict parameters like band gap, charge mobility, and conductivity, which are crucial for designing new materials for applications in electronics, such as organic light-emitting diodes (OLEDs) and solar cells.
Challenges and Future Directions in Computational Studies
Despite the power of computational methods, several challenges remain, particularly for molecules like this compound. A significant challenge is the accurate modeling of non-covalent interactions involving the bromine atom, known as halogen bonds. researchgate.net These interactions can be crucial for molecular recognition and binding in biological systems, but they require high-level computational methods and basis sets for accurate description. researchgate.netarxiv.org
Another challenge is the inherent trade-off between computational accuracy and cost. While high-level quantum mechanics methods provide reliable results, they are often too slow for screening large libraries of compounds. The development of more efficient and accurate methods, including improved DFT functionals and machine learning potentials, is an active area of research. nih.gov
Future directions in the computational study of this compound and its derivatives will likely involve a greater integration of artificial intelligence and machine learning. These approaches can be used to develop more accurate QSAR models, predict synthetic routes, and analyze the large datasets generated by molecular dynamics simulations. nih.gov Multi-scale modeling, which connects quantum mechanical calculations at the atomic level with macroscopic material properties, will also be crucial for accelerating the design of new functional materials based on the this compound scaffold.
Future Perspectives and Research Directions for 4 Bromoindoline
Exploration of Novel Synthetic Pathways
The future synthesis of 4-bromoindoline and its derivatives is poised to move beyond traditional methods, embracing more efficient, atom-economical, and selective technologies.
C-H Activation: A significant area of future research involves the direct functionalization of C-H bonds. umich.edu Modern transition-metal catalysis, employing metals like Ruthenium(II) and Rhodium(III), enables the site-selective modification of the indoline (B122111) core, particularly at the C7 position. chemrxiv.orgrsc.org This approach avoids the need for pre-functionalized starting materials, offering a more direct and step-economic route to complex indoline derivatives starting from simpler precursors. chemrxiv.org Future work could explore the selective C-H functionalization of the this compound scaffold itself, using the bromo-group to electronically influence and direct subsequent modifications at other positions on the ring.
Flow Chemistry: Continuous flow chemistry is set to revolutionize the synthesis of heterocyclic compounds like this compound. mdpi.comnih.gov This technology offers superior control over reaction parameters, enhanced safety for hazardous reactions, and seamless scalability from laboratory to industrial production. vcu.edu Flow reactors can facilitate multi-step "telescoped" syntheses, where intermediates are generated and consumed in a continuous stream without isolation, significantly improving efficiency and reducing waste. uc.pt This is particularly attractive for the large-scale, cost-effective production of this compound-based pharmaceutical ingredients. vcu.edu
Biocatalysis: The use of engineered enzymes represents a green and highly selective frontier for synthesis. nih.gov Researchers are developing biocatalysts, such as evolved cytochrome P411 variants, capable of performing intramolecular C-H amination to construct chiral indolines from azide (B81097) precursors. nih.govacs.org Similarly, enzymes like monoamine oxidase (MAO-N) can be used for the chemo-selective aromatization of indolines to indoles under exceptionally mild conditions. acs.org Future research could focus on creating bespoke enzymes for the enantioselective synthesis of specific this compound derivatives, providing access to chirally pure compounds for pharmaceutical applications. nih.gov
Photocatalysis: Visible-light-mediated photocatalysis is another emerging green synthetic tool. researchgate.net This method can be harnessed for various transformations, including the synthesis of the indoline ring system itself, offering an energy-efficient alternative to traditional thermal methods. acs.org
Discovery of New Biological Activities and Therapeutic Applications
The indoline ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a recurring structural motif in a multitude of compounds with diverse biological activities. researchgate.netmdpi.commdpi.com The this compound core has already been incorporated into inhibitors of Bruton's tyrosine kinase (Btk) for autoimmune diseases and as precursors to PD-1/PD-L1 interaction inhibitors for cancer therapy. Future research will undoubtedly expand its therapeutic horizons.
The versatility of the indole (B1671886) and indoline scaffold suggests that derivatives of this compound could be developed to target a wide spectrum of diseases. mdpi.comresearchgate.net Areas of intense interest include:
Oncology: Developing novel kinase inhibitors and agents that target pathways involved in cell proliferation and drug resistance. mdpi.comresearchgate.net
Infectious Diseases: Designing new antitubercular and antiviral agents, a critical need given the rise of drug-resistant pathogens. nih.gov
Neurodegenerative Diseases: Creating compounds that can modulate targets relevant to Alzheimer's or Parkinson's disease, for example, as anti-amyloidogenic agents. mdpi.com
Inflammatory Conditions: Synthesizing novel modulators of key inflammatory pathways like COX-2 and NF-κB. mdpi.com
The future in this area involves screening libraries of novel this compound derivatives against a broader range of biological targets to uncover new therapeutic potential.
Advancements in Computational Prediction and Design
Computational chemistry is an indispensable tool for accelerating drug discovery. For this compound, these in silico methods will be crucial for rationally designing the next generation of derivatives.
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical correlation between the chemical structure of a compound and its biological activity. journal-jop.org By building QSAR models for a series of this compound derivatives, researchers can predict the activity of virtual compounds and prioritize the most promising candidates for synthesis. researchgate.netresearchgate.net This approach has been successfully applied to indole derivatives to predict antifungal, antibacterial, and anti-inflammatory activities. researchgate.nettandfonline.com
Molecular Docking and Pharmacophore Modeling: These techniques provide a three-dimensional understanding of how a molecule binds to its biological target. researchgate.net Docking simulations can predict the binding pose of a this compound derivative within the active site of a protein, while pharmacophore models identify the essential structural features required for activity. mdpi.com These insights are invaluable for guiding the optimization of lead compounds to enhance potency and selectivity.
Integration with Emerging Technologies (e.g., AI in Drug Discovery)
The integration of this compound chemistry with emerging technologies promises to dramatically shorten the timeline from compound discovery to clinical application.
Artificial Intelligence (AI) and Machine Learning: AI algorithms can analyze vast datasets to predict the properties of new molecules, identify novel drug targets, and even devise synthetic routes. nih.gov Applying these tools to the chemical space around this compound can uncover non-obvious structure-activity relationships and suggest innovative molecular designs.
High-Throughput Screening (HTS): HTS platforms allow for the rapid testing of thousands of compounds. As novel synthetic methods make it easier to generate large libraries of this compound derivatives, HTS will be essential for quickly identifying "hits" with desired biological activity.
Organ-on-a-Chip: This technology uses microfluidic devices to create miniature models of human organs, providing a more physiologically relevant system for testing drug efficacy and toxicity than traditional cell cultures. This will allow for better preclinical evaluation of promising this compound-based drug candidates.
Sustainable and Scalable Production Methods
As new applications for this compound derivatives are discovered, the need for sustainable and scalable production methods will become paramount. This field, known as process intensification, focuses on making chemical manufacturing greener, safer, and more efficient. sciengine.commdpi.com
Key future directions include:
Green Chemistry Principles: Future syntheses will increasingly employ green solvents like water or ethanol (B145695), utilize recyclable catalysts, and leverage alternative energy sources such as microwave irradiation to reduce environmental impact. numberanalytics.comtandfonline.comresearchgate.net
Process Intensification with Flow Chemistry: As noted earlier, continuous flow manufacturing is a cornerstone of process intensification. vcu.edu It reduces reactor size, minimizes waste, lowers energy consumption, and improves safety, making it an ideal platform for the industrial-scale synthesis of this compound derivatives. mdpi.com
Biocatalytic Manufacturing: Using enzymes for production operates at ambient temperatures and pressures in aqueous media, representing the pinnacle of green manufacturing. researchgate.net Developing robust biocatalysts for this compound synthesis could lead to highly sustainable and cost-effective production processes.
Interdisciplinary Research Opportunities
The future utility of this compound is not confined to medicine. Its unique electronic and chemical properties make it an attractive candidate for interdisciplinary research.
Materials Science: The indole scaffold is being investigated for use in advanced materials. ontosight.ai The presence of the bromine atom in this compound provides a reactive site for polymerization and for tuning the electronic properties of materials for applications such as organic light-emitting diodes (OLEDs) and functional polymers. pmarketresearch.com For example, brominated indole monomers have been explored for creating flame-retardant additives. pmarketresearch.com
Chemical Biology: this compound can serve as the foundation for creating sophisticated chemical tools to study biological systems. This includes the development of fluorescent probes and sensors. pmarketresearch.com For instance, a probe based on 4-bromoindole (B15604) was recently designed to detect amyloid-beta plaques, which are implicated in Alzheimer's disease. pmarketresearch.com
Polymer Chemistry: The compound can be used as an initiator for polymerization reactions. For example, N-Benzyl this compound can be converted into an organosodium derivative to initiate the polymerization of ethylene (B1197577) oxide, creating novel materials with an indoline core. tandfonline.com
Q & A
Basic Research Question
- Spectroscopy :
- - and -NMR: Confirm bromine’s electron-withdrawing effects (e.g., deshielding of adjacent carbons) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks ([M+H] expected at m/z 200–202 with isotope pattern) .
- Chromatography : HPLC (C18 column, methanol/water) to assess purity (>95%) .
Data Ambiguity : Overlapping NMR signals may occur in crude mixtures; use DEPT-135 or 2D-COSY to resolve structural assignments .
How can computational models elucidate the mechanistic pathways of this compound in catalytic reactions or pharmacological interactions?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate transition states for bromine’s role in Suzuki-Miyaura cross-coupling reactions. Analyze HOMO-LUMO gaps to predict reactivity .
- Molecular Dynamics (MD) : Simulate binding affinities of this compound derivatives to biological targets (e.g., serotonin receptors) using docking software (AutoDock Vina) .
Methodological Tip : Validate computational results with experimental kinetics (e.g., UV-Vis monitoring of reaction progress) .
What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives?
Advanced Research Question
- Reproducibility Framework :
- Meta-Analysis : Apply PRISMA guidelines to systematically evaluate literature discrepancies, focusing on assay conditions (pH, temperature) .
How to design a stability study for this compound under varying storage conditions, and what metrics indicate degradation?
Advanced Research Question
- Accelerated Stability Testing :
- Conditions : Expose samples to 40°C/75% RH (ICH Q1A guidelines) for 6 months .
- Analytical Metrics : Monitor via HPLC (peak area reduction >5% indicates degradation) and LC-MS to identify breakdown products (e.g., dehalogenated indoline) .
- Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf life at 25°C .
Methodological Tip : Use amber vials to prevent photodegradation and inert gas (N) for oxygen-sensitive batches .
What strategies improve the regioselectivity of this compound derivatives in multi-step organic syntheses?
Advanced Research Question
- Directing Groups : Introduce temporary substituents (e.g., -SOH) to steer electrophilic aromatic substitution .
- Catalytic Systems : Employ Pd-catalyzed C-H activation for late-stage functionalization, minimizing competing pathways .
- In Situ Monitoring : Use ReactIR to track intermediate formation and adjust reaction parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
